molecular formula C16H34O B047669 4-Hexyldecan-1-ol CAS No. 123613-12-7

4-Hexyldecan-1-ol

Cat. No.: B047669
CAS No.: 123613-12-7
M. Wt: 242.44 g/mol
InChI Key: ZKFBHTNKSWPVCM-UHFFFAOYSA-N
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Description

4-Hexyldecan-1-ol, also known as 2-Hexyl-1-decanol, is an organic compound with the molecular formula C₁₆H₃₄O. It is a long-chain alcohol that is often used in various industrial and scientific applications due to its unique properties. This compound is a branched alcohol and is known for its role in the formulation of cosmetics, lubricants, and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexyldecan-1-ol can be synthesized through several methods, including the Guerbet reaction, which involves the condensation of alcohols to form higher molecular weight alcohols. This reaction typically requires a catalyst such as copper or nickel and is carried out under high temperatures and pressures. The general reaction scheme is as follows:

[ 2 \text{R-CH}_2\text{OH} \rightarrow \text{R-CH}_2\text{CH(OH)-R} \rightarrow \text{R-CH}_2\text{CH}_2\text{OH} + \text{H}_2 ]

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous reactors and advanced separation techniques to ensure high purity and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hexyldecan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Hexyldecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyldecan-1-ol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients. Additionally, it can interact with proteins, potentially altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Octyl-1-dodecanol
  • 2-Butyl-1-octanol
  • 2-Ethyl-1-hexanol
  • 2-Decyl-1-tetradecanol

Uniqueness

Compared to similar compounds, 4-Hexyldecan-1-ol has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as an emulsifier and stabilizer in various formulations. Its branched structure also contributes to its lower melting point and higher solubility in organic solvents, which can be advantageous in specific applications .

Properties

IUPAC Name

4-hexyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFBHTNKSWPVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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